Pyrazolo[1,5-a]pyrazin-4(5H)-one: Technical Profile & Synthetic Utility
Pyrazolo[1,5-a]pyrazin-4(5H)-one: Technical Profile & Synthetic Utility
This guide provides an in-depth technical analysis of Pyrazolo[1,5-a]pyrazin-4(5H)-one , a privileged bicyclic scaffold in medicinal chemistry.[1] It is designed for researchers requiring actionable insights into its nomenclature, synthesis, reactivity, and pharmaceutical utility.
[1]
Chemical Identity & Nomenclature
The Pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a fused heterocyclic system comprising a pyrazole ring fused to a pyrazinone ring.[1] It acts as a bioisostere for purines, making it highly relevant in the design of ATP-competitive kinase inhibitors.[1]
| Property | Details |
| IUPAC Name | Pyrazolo[1,5-a]pyrazin-4(5H)-one |
| Common Synonyms | 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine; 4,5-Dihydropyrazolo[1,5-a]pyrazin-4-one |
| CAS Registry Number | 1301714-00-0 (Unsubstituted core) Note: Derivatives often have distinct CAS numbers (e.g., 1962095-98-2 for 7-methyl analog).[1] |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 135.12 g/mol |
| Core Scaffold | Bicyclic 5+6 fused system (5-membered pyrazole, 6-membered pyrazinone) |
Structural Numbering & Topology
Correct numbering is critical for interpreting SAR (Structure-Activity Relationship) data.[1] The fusion occurs across the N1-C5 bond of the pyrazole and the N1-C2 bond of the pyrazine.[1]
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Position 3a: Bridgehead carbon.[1]
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Position 4: Carbonyl carbon (C=O).
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Position 5: Nitrogen (NH) - the site of tautomerism.[1]
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Position 6, 7: Pyrazine ring carbons.
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Position 7a: Bridgehead nitrogen.[1]
[1][4]
Synthesis: Protocols & Mechanistic Logic
The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core typically involves closing the pyrazine ring onto a pre-formed pyrazole substrate.[1] The choice of route depends heavily on the desired substitution pattern at positions 2, 3, and 6.
Method A: Intramolecular Cyclization of N-Alkylated Pyrazoles (Preferred)
This method is favored for its regioselectivity.[1] It builds the pyrazine ring using the N1-sidechain of the pyrazole.[1]
Protocol Logic:
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Starting Material: Ethyl 1H-pyrazole-5-carboxylate.[1][4][5]
-
N-Alkylation: Reaction with an
-halo ketone (e.g., phenacyl bromide) introduces a 2-oxoethyl group at N1.[1] -
Cyclization: Treatment with ammonium acetate (
) provides the nitrogen source (ammonia) to form the imine/enamine, followed by intramolecular amidation to close the ring.
Step-by-Step Workflow:
-
Alkylation: Dissolve ethyl 3-substituted-1H-pyrazole-5-carboxylate (1.0 eq) in acetone. Add
(2.0 eq) and -bromo ketone (1.1 eq).[1] Reflux for 4-6 hours. Filter and concentrate to obtain the intermediate diester/keto-ester. -
Cyclization: Dissolve the intermediate in glacial acetic acid or ethanol. Add excess
(5-10 eq).[1] Reflux for 8-12 hours.[1] -
Workup: Cool to room temperature. Pour into ice water. The precipitate is the target pyrazolo[1,5-a]pyrazin-4(5H)-one.[1]
Method B: Condensation of Pyrazole-1,5-diamines (Alternative)
Less common for the 4-one derivative but useful for fully aromatic analogs.[1] It involves reacting 1,5-diaminopyrazole with 1,2-dicarbonyls.[1] This often yields a mixture or requires specific 1,2-dielectrophiles (like oxalic acid derivatives) to achieve the 4-one oxidation state.[1]
Reactivity & Physicochemical Properties[7]
Tautomerism (Lactam-Lactim)
The scaffold exists primarily in the lactam (NH-form) in solution and solid state, stabilized by dimerization via hydrogen bonding (similar to DNA base pairing).
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Lactam Form (Dominant): NH at position 5, C=O at position 4.
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Lactim Form (Minor): OH at position 4, N at position 5.
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Implication: In drug design, the lactam motif serves as a crucial Hydrogen Bond Donor (NH) and Acceptor (C=O) pair, often binding to the hinge region of kinase domains.
Functionalization Strategies
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Electrophilic Aromatic Substitution (EAS): The C3 position (pyrazole ring) is electron-rich and susceptible to halogenation (NCS/NBS) or nitration.
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Nucleophilic Displacement: If a leaving group (e.g., Cl) is installed at C4 (via
treatment of the lactam), it can be displaced by amines to form 4-amino derivatives, which are also potent kinase inhibitors. -
N-Alkylation: The N5 position can be alkylated under basic conditions, locking the system in the lactam form and altering solubility/permeability.[1]
Pharmaceutical Applications: The "Why"
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in oncology and neuropharmacology.
1. Kinase Inhibition (Trk, PI3K, CDK)
The scaffold mimics the adenine core of ATP.
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Mechanism: The lactam motif (N5-H and C4=O) forms hydrogen bonds with the "hinge" region amino acids (e.g., Glu, Met) within the kinase ATP-binding pocket.
-
Example Targets:
2. Structural Activity Relationship (SAR)[6]
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C2/C3 Substituents: Bulky aromatic groups (e.g., 4-fluorophenyl) here occupy the hydrophobic pocket II of the kinase, determining selectivity.
-
N5 Substitution: Small alkyl groups or keeping N5-H is often required for hinge binding; bulky groups here usually abolish activity unless the target has a unique solvent-exposed channel.[1]
| Target Class | Key Modification | Biological Outcome |
| Anticancer (Lung) | 2-(2,4-dichlorophenyl) substitution | Enhanced cytotoxicity (IC50 ~7-8 µM) against A549 cells [1].[1][6] |
| Kinase Inhibitor | C3-Halogenation / Arylation | Improved selectivity for ATP-binding pocket [2].[1] |
| Orexin Antagonist | 6,7-Alkyl substitution | Modulation of GPCR binding affinity [3].[1] |
References
-
Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity, 2025.[1][6] Link
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Pyrazolo[1,5-a]pyrimidines and related scaffolds as protein kinase inhibitors. RSC Advances, 2025. Link
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Fused heteroaryl derivatives as orexin receptor antagonists. Google Patents (WO2016101119A1). Link
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Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-7-methyl- (CAS 1962095-98-2). ChemicalBook.[1] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tdcommons.org [tdcommons.org]
- 5. Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
